molecular formula C9H11NO2 B074050 1,2,3-Trimethyl-4-nitrobenzene CAS No. 1128-19-4

1,2,3-Trimethyl-4-nitrobenzene

Cat. No. B074050
CAS RN: 1128-19-4
M. Wt: 165.19 g/mol
InChI Key: HBPWZZBSVWZXTN-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-4-nitrobenzene is a chemical compound with the molecular formula C9H11NO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon. The compound has three methyl groups (CH3) and one nitro group (NO2) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three methyl groups and one nitro group attached to it . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

  • Rearrangement Mechanisms : Bullen, Ridd, and Sabek (1953) investigated the rearrangement of nitrated hydrocarbons, including 1,2,3-Trimethyl-4-nitrobenzene, in trifluoromethanesulphonic acid. They studied the mechanism of this rearrangement, focusing on the intramolecular shifts of the nitro group (Bullen, Ridd, & Sabek, 1953).

  • Molecular Structure Studies : Fun et al. (1997) reported on the structures of three methoxybenzenes, including derivatives related to this compound. They analyzed molecular planarity and the impact of steric hindrance on molecular structure (Fun et al., 1997).

  • Nitration Processes : Fischer and Seyan (1978) explored the nitration of 2-chloro-1,3,5-trimethylbenzene, leading to various derivatives including this compound. Their study focused on the chemical reactions and products of nitration (Fischer & Seyan, 1978).

  • Reduction Reactions : Bolker and Kung (1969) researched the reduction of 1,2,3-trimethoxy-5-nitrobenzene and its conversion to various compounds, providing insights into reduction mechanisms relevant to this compound (Bolker & Kung, 1969).

  • Environmental Applications : Mantha et al. (2001) studied the use of zerovalent iron for the reduction of nitrobenzene in wastewater, which can be related to the degradation of similar compounds like this compound (Mantha, Taylor, Biswas, & Bewtra, 2001).

  • Adsorption Studies : Qin and Xu (2016) investigated the enhanced adsorption of nitrobenzene using surface silylated MCM-41, which could have implications for the adsorption and removal of compounds like this compound from solutions (Qin & Xu, 2016).

  • Electrochemical Studies : Silvester et al. (2006) conducted research on the electrochemical reduction of nitrobenzene and related compounds, providing insights that could be applicable to this compound (Silvester et al., 2006).

Mechanism of Action

The mechanism of action for reactions involving nitrobenzene, a related compound, involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

1,2,3-Trimethyl-4-nitrobenzene may pose certain hazards. It is advisable to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

1,2,3-trimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPWZZBSVWZXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484100
Record name 1,2,3-Trimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1128-19-4
Record name 1,2,3-Trimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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